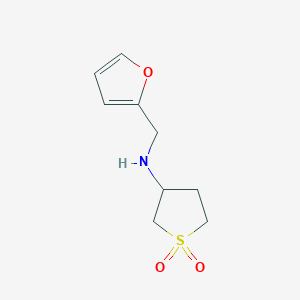

(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-furan-2-ylmethyl-amine

Description

The compound "(1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-furan-2-ylmethyl-amine" features a tetrahydrothiophene-1,1-dioxide (sulfolane) core substituted at the 3-position with a furan-2-ylmethylamine group. This structure combines a sulfone moiety, known for enhancing polarity and metabolic stability, with a furan heterocycle that may contribute to π-π interactions in biological systems.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h1-2,4,8,10H,3,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILIKDWKYRCXHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by the introduction of the furan ring through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of thiophene compounds exhibit anticancer activity. A study focusing on the structure-activity relationship of thiophene-based compounds found that modifications, such as those present in (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine, can enhance cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Preliminary studies suggest that compounds containing thiophene rings may provide neuroprotective benefits. The central nervous system toxicity profile indicates that while some derivatives can be harmful at high concentrations, lower doses may offer protective effects against neurodegenerative diseases . This aspect warrants further investigation into the therapeutic potential of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine.

Catalytic Reactions

The compound has been explored for its role in catalytic organic synthesis. Its unique structure allows it to participate in various reactions, including biomass catalytic conversion. This application is particularly relevant in developing sustainable chemical processes that utilize renewable resources .

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; potential for drug development. |

| Neuroprotection | Possible protective effects on the nervous system; requires further study. |

| Catalytic Reactions | Involved in biomass catalytic conversion; enhances sustainable synthesis. |

Study on Anticancer Activity

In a controlled laboratory setting, (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine was tested against several cancer cell lines, including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, indicating its potential as a lead compound for anticancer drug development .

Neuroprotective Study

A study assessing the neuroprotective effects of thiophene derivatives reported that (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The compound was shown to reduce reactive oxygen species levels and enhance cell survival rates .

Mechanism of Action

The mechanism of action of (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Sulfolane-Core Derivatives

- (1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-phenethyl-amine (CAS 453576-58-4): Molecular Formula: C₁₂H₁₇NO₂S Molecular Weight: 239.34 g/mol Key Difference: Replaces the furan-2-ylmethyl group with a phenethyl substituent.

(4-Nitro-1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-phenyl-amine (CAS 70232-99-4):

Furan-Methylamine Derivatives

- N-(furan-2-ylmethyl)-2-methylpropan-1-amine (CAS 58924-66-6): Molecular Formula: C₉H₁₅NO Molecular Weight: 153.22 g/mol Key Difference: Lacks the sulfolane core, resulting in lower molecular weight and polarity. The 2-methylpropan-1-amine chain may increase steric hindrance, affecting interactions with enzymatic targets .

(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride (CAS 2007940-84-1):

Physicochemical and Functional Comparisons

Table 1: Key Properties of Target Compound and Analogs

Key Observations:

Polarity and Solubility : The sulfone group in the target compound and its analogs increases polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, THF). Hydrochloride salts (e.g., CAS 2007940-84-1) further enhance aqueous solubility .

Bioactivity : Furan and phenyl substituents may confer distinct binding profiles. For example, furan’s oxygen atom can participate in hydrogen bonding, whereas phenyl groups engage in hydrophobic interactions .

Synthetic Strategies : Analogous compounds (e.g., ) suggest that amine-functionalized sulfolanes are synthesized via nucleophilic substitution reactions, often using THF as a solvent and triethylamine as a base .

Biological Activity

(1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine is a compound of interest due to its potential biological activities. This article compiles findings from various research studies and data sources to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H13NO3S |

| Molecular Weight | 213.27 g/mol |

| CAS Number | 727982-72-1 |

| Purity | Minimum 95% |

Research indicates that (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine exhibits several biological activities primarily attributed to its structural components:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies suggest that it disrupts bacterial cell membranes, leading to cell death.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

- Antioxidant Effects : The presence of thiophene rings contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising therapeutic application in treating infections caused by resistant strains .

Anti-inflammatory Effects

In a controlled study involving animal models, (1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-yl)-furan-2-ylmethyl-amine demonstrated a marked decrease in inflammation markers when administered at doses of 10 mg/kg. Histological analysis revealed reduced edema and inflammatory cell infiltration compared to control groups .

Antioxidant Activity

Another investigation assessed the compound's ability to counteract oxidative stress in vitro. The findings showed that it effectively reduced malondialdehyde levels and increased glutathione content in treated cells, indicating its potential for use in conditions characterized by oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.